molecular formula C4H2N2O B1279201 Isoxazole-5-carbonitrile CAS No. 68776-59-0

Isoxazole-5-carbonitrile

Cat. No.: B1279201
CAS No.: 68776-59-0
M. Wt: 94.07 g/mol
InChI Key: MCCCJBNRMFLROD-UHFFFAOYSA-N
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Description

Isoxazole-5-carbonitrile is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazole-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of aromatic aldehydes, malononitrile, and 3-phenyl-5-isoxazolone in aqueous ethanol using L-proline as a catalyst . This one-pot multicomponent reaction is efficient and eco-friendly, making it suitable for large-scale synthesis.

Industrial Production Methods: Industrial production of this compound typically employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and catalyst-free methods has been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Isoxazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoxazole-5-carboxylic acid, while substitution reactions can produce various alkyl or acyl derivatives .

Comparison with Similar Compounds

Isoxazole-5-carbonitrile can be compared with other similar compounds such as:

    Thiadiazole derivatives: These compounds also exhibit diverse biological activities but contain sulfur instead of oxygen in the ring structure.

    Oxadiazole derivatives: Similar to isoxazole, these compounds have a five-membered ring with two nitrogen atoms and one oxygen atom.

    Isothiazole derivatives: These compounds have a sulfur atom in place of the oxygen atom in the ring.

Uniqueness: this compound is unique due to its specific ring structure and the presence of a nitrile group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,2-oxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O/c5-3-4-1-2-6-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCCJBNRMFLROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459320
Record name 5-cyanoisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68776-59-0
Record name 5-cyanoisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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